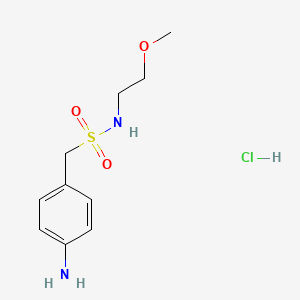

1-(4-aminophenyl)-N-(2-methoxyethyl)methanesulfonamide hydrochloride

CAS No.: 2111046-32-1

Cat. No.: VC4251994

Molecular Formula: C10H17ClN2O3S

Molecular Weight: 280.77

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2111046-32-1 |

|---|---|

| Molecular Formula | C10H17ClN2O3S |

| Molecular Weight | 280.77 |

| IUPAC Name | 1-(4-aminophenyl)-N-(2-methoxyethyl)methanesulfonamide;hydrochloride |

| Standard InChI | InChI=1S/C10H16N2O3S.ClH/c1-15-7-6-12-16(13,14)8-9-2-4-10(11)5-3-9;/h2-5,12H,6-8,11H2,1H3;1H |

| Standard InChI Key | FWWPTPXDEUCUJD-UHFFFAOYSA-N |

| SMILES | COCCNS(=O)(=O)CC1=CC=C(C=C1)N.Cl |

Introduction

Synthesis and Characterization

2.1 Synthesis Pathway

The synthesis involves the reaction of methanesulfonyl chloride with a suitable amine precursor (4-aminoacetophenone) in the presence of a base, followed by quaternization with 2-methoxyethylamine. The final product is converted into its hydrochloride salt for enhanced stability and solubility.

2.2 Characterization Techniques

The compound can be characterized using:

-

NMR Spectroscopy (Proton and Carbon): To confirm the structure and functional groups.

-

FTIR Spectroscopy: To identify characteristic sulfonamide (-SO2NH-) and amine (-NH2) vibrations.

-

Mass Spectrometry (MS): For molecular weight confirmation.

-

Single-Crystal X-ray Crystallography: To determine the precise three-dimensional structure .

Pharmaceutical Applications

Sulfonamides, including derivatives like this compound, are widely studied for their biological activity:

-

Antimicrobial Activity: Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme involved in folic acid synthesis.

-

Anti-inflammatory Potential: Aminophenyl derivatives are often explored for their ability to modulate inflammatory pathways.

Material Science

Methanesulfonamide derivatives are used as intermediates in synthesizing advanced materials, including:

-

Polymers with specific electrical or thermal properties.

Comparative Data Table

Research Findings

Recent studies have highlighted the role of sulfonamide derivatives in medicinal chemistry:

-

Hydrogen Bonding Interactions: The sulfonamide group forms strong hydrogen bonds, stabilizing molecular interactions in biological systems .

-

Crystallographic Insights: Single-crystal X-ray studies reveal secondary interactions that contribute to the compound's stability and reactivity .

-

Biological Relevance: Aminophenyl sulfonamides are being investigated as starting materials for synthesizing advanced pharmaceutical compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume